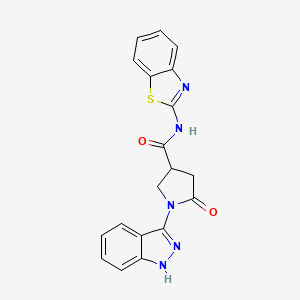![molecular formula C16H16N4O B11033213 5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11033213.png)
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a compound belonging to the class of oxadiazolo-pyrazines. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and materials science. The presence of the oxadiazole and pyrazine rings in the structure imparts interesting electronic and photophysical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,4-diaminofurazan with an appropriate cyclohexylphenyl derivative. One common method is the one-step amide condensation reaction using oxalic acid . The reaction is carried out under reflux conditions in anhydrous ethyl acetate, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole and pyrazine rings, using reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium hexacyanoferrate(III), lead tetraacetate.
Reducing Agents: Sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, as a mitochondrial uncoupling agent, it disrupts the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and reduced fat accumulation . The compound’s electron-withdrawing properties also play a crucial role in its applications in electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Similar in structure but contains a sulfur atom instead of an oxygen atom in the oxadiazole ring.
Quinoxaline Derivatives: These compounds have a similar pyrazine ring but differ in the substituents and electronic properties.
Uniqueness
5-(4-Cyclohexylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its specific combination of the cyclohexylphenyl group and the oxadiazolo-pyrazine scaffold. This combination imparts distinct electronic and photophysical properties, making it suitable for various advanced applications in materials science and medicine .
Propriétés
Formule moléculaire |
C16H16N4O |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
5-(4-cyclohexylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C16H16N4O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-10-17-15-16(18-14)20-21-19-15/h6-11H,1-5H2 |
Clé InChI |
WCHQLPPTQDPOCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=NON=C4N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11033131.png)
![2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11033132.png)
![1-Phenyl[1]benzofuro[2,3-e][2,1]benzoxazole](/img/structure/B11033137.png)
![N-{4-[3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-dioxopyrrolidin-1-yl]phenyl}acetamide](/img/structure/B11033138.png)
![6-Methoxy-8-{4-methoxy-1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-6-YL}-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11033139.png)
![3-(3-Methylbutyl)-1-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11033153.png)
![2-[2-(4-Methylpiperidino)-5-oxo-4,5-dihydro-1H-imidazol-4-YL]-N~1~-phenylacetamide](/img/structure/B11033154.png)
![3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11033161.png)

![N-[5-(2-furylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-N-(4,6,8-trimethyl-2-quinazolinyl)amine](/img/structure/B11033179.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11033185.png)
![5-(2,5-dichlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11033186.png)

![2-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylpropanoyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11033200.png)
